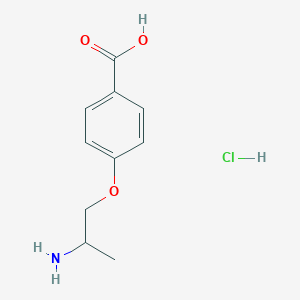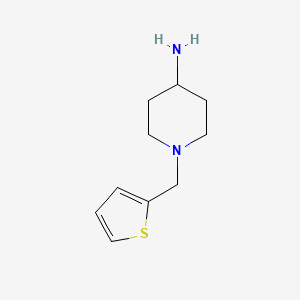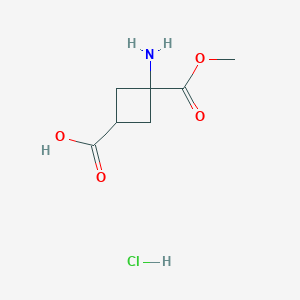![molecular formula C20H21N3O3S B2488664 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(2-methylpropyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1261000-11-6](/img/structure/B2488664.png)
1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(2-methylpropyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves the reaction of N-amino groups of related pyrimidinones with aromatic aldehydes or other precursors. For instance, novel derivatives based on the thienopyrimidine and pyrimidoindole ring systems have been synthesized, demonstrating analgesic and anti-inflammatory activities without ulcerogenic activity, indicating a methodological approach that could be applied to the synthesis of the compound (Romeo et al., 1998).
Molecular Structure Analysis
Molecular structure analysis of thieno[3,2-d]pyrimidine derivatives, including studies on crystal structure, reveals the importance of specific substituents for their biological activity. For example, modifications in the 6-position with different moieties have led to compounds with high binding affinity and potent in vitro antagonistic activity for human receptors, suggesting that detailed structural analysis is crucial for understanding and optimizing the activity of such compounds (Sasaki et al., 2003).
Chemical Reactions and Properties
The chemical reactivity of thieno[3,2-d]pyrimidine derivatives includes their ability to undergo various reactions, such as condensation, cyclization, and substitution, to yield a wide array of compounds with diverse biological activities. The synthesis processes often involve reactions with isocyanides, barbituric acid, and other key reagents under specific conditions to achieve the desired structural features and biological properties (Teimouri & Bazhrang, 2006).
Physical Properties Analysis
The physical properties of thieno[3,2-d]pyrimidine derivatives can vary significantly depending on their specific structural features. These properties include solubility, which can influence their biological activity and bioavailability. Studies on a broad range of [2,3-d]pyrimidine-2,4(1H,3H)-diones have shown a significant variation in biopharmaceutical properties, including solubility and permeability, highlighting the importance of structural diversity in determining the physical characteristics of these compounds (Jatczak et al., 2014).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Design and Synthesis of Analogues The compound is structurally related to a new family of LY333531 analogues. One study elaborates on synthesizing novel derivatives, including a process involving base-mediated cyclocondensation and conversion to pyrimidin-2,4(1H,3H)-dione congeners, highlighting its chemical versatility and potential for creating new chemical entities (Pierce, Cahill, & McCarthy, 2010).
Nucleoside Synthesis Another research effort focused on synthesizing novel nucleosides from thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione. This work demonstrates the compound's utility in nucleoside synthesis, expanding its potential applications in medicinal chemistry (El‐Barbary, El‐Brollosy, Pedersen, & Nielsen, 1995).
Biological and Medicinal Applications
Protoporphyrinogen IX Oxidase Inhibition In herbicide research, a potent thieno[2,3-d]pyrimidine-2,4-dione-based inhibitor targeting Protoporphyrinogen IX oxidase was developed. The study outlines the synthesis of new compounds with high efficacy in weed control, demonstrating significant potential in agricultural applications (Wang et al., 2021).
Antimicrobial Properties Research into ethoxyphthalimide derivatized spiro[indole-3,5′-[1,3]thiazolo[4,5-c]isoxazol]-2(1H)-ones, which are structurally related to thieno[3,2-d]pyrimidines, has shown antimicrobial activity. This study contributes to the understanding of the compound's potential in developing new antimicrobial agents (Thadhaney, Sain, Pemawat, & Talesara, 2010).
Eigenschaften
IUPAC Name |
1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-(2-methylpropyl)-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N3O3S/c1-13(2)11-23-19(25)18-16(8-10-27-18)22(20(23)26)12-17(24)21-9-7-14-5-3-4-6-15(14)21/h3-6,8,10,13,18H,7,9,11-12H2,1-2H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWCWBYEHRKCQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2C(=[N+](C1=O)CC(=O)N3CCC4=CC=CC=C43)C=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N3O3S+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(2-methylpropyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-methoxybenzamide](/img/structure/B2488582.png)
![3-(2-methoxybenzyl)-2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2488584.png)
![N-[(4-chlorophenyl)methyl]-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide](/img/structure/B2488586.png)



![2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2488594.png)
![4,4,4-Trifluoro-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]butan-1-one](/img/structure/B2488596.png)
![Cyclohexyl(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2488599.png)

![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(3-(trifluoromethyl)phenyl)ethan-1-one](/img/structure/B2488602.png)

![N-methyl-1-[4-(3,3,3-trifluoropropoxy)phenyl]methanamine](/img/structure/B2488604.png)